Cas no 1233698-83-3 (6-Chloro-2-(dimethylamino)nicotinaldehyde)

6-Chloro-2-(dimethylamino)nicotinaldehyde is a versatile nicotinaldehyde derivative featuring a chloro substituent at the 6-position and a dimethylamino group at the 2-position of the pyridine ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its reactive aldehyde group enables facile condensation reactions, while the electron-donating dimethylamino moiety enhances its utility in nucleophilic substitution and cyclization processes. The chloro substituent further provides a handle for functionalization via cross-coupling or displacement reactions. The compound’s well-defined structure and synthetic flexibility make it a useful building block for researchers developing novel bioactive molecules or complex organic frameworks.
6-Chloro-2-(dimethylamino)nicotinaldehyde structure
1233698-83-3 structure
商品名:6-Chloro-2-(dimethylamino)nicotinaldehyde
CAS番号:1233698-83-3
MF:C8H9ClN2O
メガワット:184.62300
MDL:MFCD21333091
CID:2618446
PubChem ID:70699556

6-Chloro-2-(dimethylamino)nicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde
    • 6-chloro-2-(dimethylamino)nicotinaldehyde;
    • DTXSID70742682
    • SCHEMBL2134085
    • SB52786
    • BS-19551
    • WLAKXRIJWJOYQI-UHFFFAOYSA-N
    • CS-0210985
    • MFCD21333091
    • 6-chloro-2-dimethylamino-3-pyridinecarbaldehyde
    • 3-Pyridinecarboxaldehyde, 6-chloro-2-(dimethylamino)-
    • 6-Chloro-2-(dimethylamino)nicotinaldehyde
    • 1233698-83-3
    • DTXCID50693426
    • MDL: MFCD21333091
    • インチ: InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3
    • InChIKey: WLAKXRIJWJOYQI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 184.04000
  • どういたいしつりょう: 184.0403406Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 33.20000
  • LogP: 1.61350

6-Chloro-2-(dimethylamino)nicotinaldehyde セキュリティ情報

6-Chloro-2-(dimethylamino)nicotinaldehyde 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-2-(dimethylamino)nicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB312144-1 g
6-Chloro-2-(dimethylamino)nicotinaldehyde; 98%
1233698-83-3
1g
€272.60 2022-03-25
TRC
C360120-500mg
6-Chloro-2-(dimethylamino)nicotinaldehyde
1233698-83-3
500mg
$ 207.00 2023-04-18
Apollo Scientific
OR959963-1g
6-Chloro-2-(dimethylamino)nicotinaldehyde
1233698-83-3 98%
1g
£200.00 2025-02-21
Chemenu
CM320132-5g
6-Chloro-2-(dimethylamino)nicotinaldehyde
1233698-83-3 95%
5g
$426 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281655-10g
6-Chloro-2-(dimethylamino)nicotinaldehyde
1233698-83-3 98%
10g
¥12096.00 2024-08-09
1PlusChem
1P000KWS-5g
3-Pyridinecarboxaldehyde, 6-chloro-2-(dimethylamino)-
1233698-83-3 98%
5g
$566.00 2025-02-18
TRC
C360120-250mg
6-Chloro-2-(dimethylamino)nicotinaldehyde
1233698-83-3
250mg
$ 138.00 2023-04-18
Chemenu
CM320132-10g
6-Chloro-2-(dimethylamino)nicotinaldehyde
1233698-83-3 95%
10g
$746 2021-08-18
Apollo Scientific
OR959963-5g
6-Chloro-2-(dimethylamino)nicotinaldehyde
1233698-83-3 98%
5g
£595.00 2025-02-21
A2B Chem LLC
AA26300-1g
6-Chloro-2-(dimethylamino)nicotinaldehyde
1233698-83-3 98%
1g
$187.00 2024-04-20

6-Chloro-2-(dimethylamino)nicotinaldehyde 合成方法

6-Chloro-2-(dimethylamino)nicotinaldehyde 関連文献

6-Chloro-2-(dimethylamino)nicotinaldehydeに関する追加情報

Introduction to 6-Chloro-2-(dimethylamino)nicotinaldehyde (CAS No: 1233698-83-3)

6-Chloro-2-(dimethylamino)nicotinaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1233698-83-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aldehyde derivative exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug discovery and molecular biology.

The molecular structure of 6-Chloro-2-(dimethylamino)nicotinaldehyde consists of a nicotinaldehyde core, which is a well-known intermediate in the synthesis of various bioactive molecules. The presence of a chlorine substituent at the 6-position and a dimethylamino group at the 2-position introduces specific electronic and steric properties, making this compound a versatile building block for medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of aldehyde-containing nicotinamide derivatives. The aldehyde functional group (-CHO) in 6-Chloro-2-(dimethylamino)nicotinaldehyde serves as a reactive site for further chemical modifications, enabling the synthesis of more complex molecules. This reactivity has been leveraged in the development of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 6-Chloro-2-(dimethylamino)nicotinaldehyde is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and dysregulation of their activity is associated with numerous diseases, including cancer. By designing molecules that specifically interact with kinase domains, researchers aim to develop drugs that can modulate these pathways effectively. The structural features of 6-Chloro-2-(dimethylamino)nicotinaldehyde make it an attractive scaffold for such applications.

Recent studies have highlighted the importance of nicotinamide derivatives in developing treatments for neurological disorders. The dimethylamino group in 6-Chloro-2-(dimethylamino)nicotinaldehyde contributes to its ability to cross the blood-brain barrier, which is essential for treating central nervous system (CNS) conditions. Researchers have observed that compounds with similar structural motifs exhibit promising effects on neurotransmitter systems, suggesting potential therapeutic benefits.

The chlorine substituent at the 6-position of 6-Chloro-2-(dimethylamino)nicotinaldehyde also contributes to its pharmacological profile. Chlorinated aromatic compounds are known to exhibit enhanced binding affinity to biological targets due to their ability to form multiple hydrogen bonds and hydrophobic interactions. This feature has been exploited in designing more potent and selective drug candidates.

In addition to its applications in drug discovery, 6-Chloro-2-(dimethylamino)nicotinaldehyde has shown promise in biochemical research. Its reactivity allows for the synthesis of labeled probes that can be used to study enzyme mechanisms and protein interactions. These probes can provide valuable insights into cellular processes, aiding in the development of new diagnostic tools and therapeutic strategies.

The synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve the desired product with minimal byproducts. These methods highlight the compound's significance as a key intermediate in industrial-scale chemical synthesis.

As research continues to evolve, the applications of 6-Chloro-2-(dimethylamino)nicotinaldehyde are expected to expand further. Emerging technologies, such as computational chemistry and artificial intelligence-driven drug design, are likely to enhance our understanding of its potential uses. By leveraging these tools, scientists can accelerate the discovery of novel compounds derived from this versatile scaffold.

The safety and environmental impact of working with 6-Chloro-2-(dimethylamino)nicotinaldehyde are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure worker safety and minimize environmental contamination. Researchers adhere to strict guidelines when handling this compound, emphasizing responsible chemical management practices.

In conclusion, 6-Chloro-2-(dimethylamino)nicotinaldehyde (CAS No: 1233698-83-3) represents a valuable asset in pharmaceutical and biochemical research. Its unique structural features and reactivity make it an ideal candidate for developing new drugs and diagnostic tools. As scientific understanding advances, this compound is poised to play an even greater role in addressing some of today's most pressing medical challenges.

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